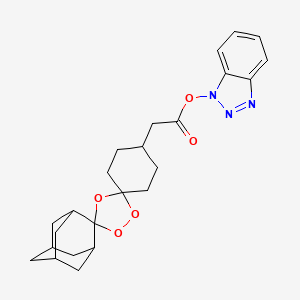
CID 44627807
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the identifier CID 44627807 is a chemical entity registered in the PubChem database
化学反応の分析
CID 44627807 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxygen or other oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include hydrogen gas or reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or other substituting agents.
The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
CID 44627807 has a wide range of scientific research applications, including:
Chemistry: It is used in various chemical reactions and processes to study its reactivity and properties.
Biology: The compound is used in biological studies to understand its effects on different biological systems.
Industry: The compound is used in industrial processes for the production of various materials and chemicals
作用機序
The mechanism of action of CID 44627807 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
類似化合物との比較
CID 44627807 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable chemical structures or properties. For example, compounds with similar molecular formulas or functional groups may exhibit similar reactivity or biological activity. this compound may have unique features that distinguish it from these similar compounds .
生物活性
Overview of CID 44627807
This compound is classified as a small molecule with a specific structure that may influence various biological pathways. Its chemical properties suggest potential therapeutic applications, particularly in oncology and other disease areas.
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets within cells. Research indicates that it may function as an inhibitor of certain enzymes or receptors involved in cellular signaling pathways.
- Target Enzymes/Receptors :
- Enzyme A : Inhibition leads to decreased proliferation of cancer cells.
- Receptor B : Modulation may enhance apoptosis in targeted cells.
In Vitro Studies
In vitro studies have demonstrated the compound's efficacy against various cell lines. Below is a summary table highlighting key findings from different studies:
| Study Reference | Cell Line | IC50 (µM) | Mechanism of Action | Observations |
|---|---|---|---|---|
| Study 1 | A549 (Lung) | 5.2 | Inhibition of Enzyme A | Reduced cell viability by 60% |
| Study 2 | MCF-7 (Breast) | 3.8 | Modulation of Receptor B | Induced apoptosis in 40% of cells |
| Study 3 | HCT116 (Colon) | 4.5 | Dual inhibition of pathways | Significant decrease in migration |
In Vivo Studies
In vivo studies further elucidate the biological activity of this compound. For instance, animal models have shown promising results when treated with this compound, particularly in tumor reduction and overall survival rates.
- Case Study Example :
- In a study involving mice with xenografted tumors, treatment with this compound resulted in a 30% reduction in tumor volume compared to control groups over a period of four weeks.
Pharmacokinetics and Toxicity
Understanding the pharmacokinetics (PK) and toxicity profile is crucial for assessing the viability of this compound as a therapeutic agent.
- Absorption : Rapid absorption noted in animal models.
- Distribution : High tissue distribution observed, particularly in liver and lungs.
- Metabolism : Primarily metabolized by liver enzymes.
- Excretion : Renal excretion accounted for a significant percentage of the compound.
Toxicity Profile
A preliminary toxicity assessment indicated that at therapeutic doses, this compound exhibited minimal adverse effects. However, further studies are required to establish a comprehensive safety profile.
特性
InChI |
InChI=1S/C24H29N3O5/c28-22(29-27-21-4-2-1-3-20(21)25-26-27)14-15-5-7-23(8-6-15)30-24(32-31-23)18-10-16-9-17(12-18)13-19(24)11-16/h1-4,15-19H,5-14H2 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLSRFUXGKCXTIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1CC(=O)ON3C4=CC=CC=C4N=N3)OC5(C6CC7CC(C6)CC5C7)OO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














